molecular formula C9H11NO B1310300 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde CAS No. 80744-01-0

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Cat. No.: B1310300
CAS No.: 80744-01-0
M. Wt: 149.19 g/mol
InChI Key: OORNVNMZVOJKQR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde (CAS No. 80744-01-0) is a bicyclic heterocyclic compound with molecular formula C₉H₁₁NO (molecular weight: 149.19 g/mol) . It consists of a partially saturated six-membered ring fused to a five-membered nitrogen-containing pyrrole ring, with an aldehyde group at the C-2 position. The tetrahydroindole core reduces aromaticity compared to fully aromatic indoles, while the aldehyde group confers electrophilic reactivity .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNVNMZVOJKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424690
Record name 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80744-01-0
Record name 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4,5,6,7-tetrahydroindole with formylating agents such as formic acid or formamide can yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in large-scale production. The choice of solvents and purification techniques, like recrystallization or chromatography, also plays a significant role in the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Reactivity Profile Biological Activities
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde Partially saturated indole core + aldehyde group Oxidation (→ carboxylic acid), reduction (→ alcohol), nucleophilic addition Antimicrobial, anticancer
Indole-2-carbaldehyde Fully aromatic indole + aldehyde group Enhanced electrophilic substitution (C-3 position), higher aromatic stability Antiviral, enzyme inhibition
4,5,6,7-Tetrahydroindole Saturated indole core (no aldehyde) Limited to alkylation or protonation at N-1; no redox/nucleophilic reactions Lower bioactivity
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde Benzimidazole core + aldehyde + methyl group Similar aldehyde reactivity but altered electronic effects due to benzimidazole Neuroprotective, enzyme modulation
Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate Tetrahydroisoindole + ester group Ester hydrolysis, limited electrophilicity Antitumor, neuroprotective

Reactivity and Stability

  • Aldehyde Functionality: The aldehyde in this compound enables nucleophilic additions (e.g., with amines to form imines), distinguishing it from non-aldehydic analogs like 4,5,6,7-Tetrahydroindole .
  • Aromaticity Effects : Compared to Indole-2-carbaldehyde, the saturated tetrahydroindole core reduces conjugation, decreasing electrophilic substitution rates but improving solubility in polar solvents .

Key Research Findings

  • Antiviral Derivatives : 4,5,6,7-Tetrahydroindole analogs with C-2 substituents (e.g., phenyl groups) exhibit potent anti-HCV activity (EC₅₀: 0.5–2.0 μM) .
  • Solubility Advantages : The tetrahydroindole scaffold improves aqueous solubility (logP: 1.8) vs. aromatic indoles (logP: 2.5–3.0), enhancing bioavailability .

Biological Activity

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. It belongs to the indole family, which is known for a wide range of pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and comparisons with similar compounds.

Structural Characteristics

The compound has a partially saturated ring system combined with an aldehyde functional group. This unique structure enhances its reactivity and potential biological activities. Its molecular formula is C9H11NOC_9H_{11}NO with a molecular weight of 149.19 g/mol .

Target Receptors

This compound interacts with multiple biological receptors. Indole derivatives are known to exhibit various biological activities such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase .

Biochemical Pathways

The compound plays a crucial role in various biochemical pathways by modulating enzyme activity and influencing gene expression. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways that regulate inflammation and cell survival.
  • Gene Expression : The compound affects the expression of genes involved in inflammatory responses and other cellular functions.

Case Studies

  • Antimicrobial Activity : In studies evaluating antimicrobial properties, derivatives of this compound demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) was assessed using standard dilution methods .
  • Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. It appears to induce apoptosis through specific signaling pathways that lead to cell death .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4,5,6,7-TetrahydroindoleLacks aldehyde groupLess reactive; fewer biological activities
Indole-2-carbaldehydeContains aromatic indole ringDifferent reactivity and activity profile
4-HydroxyindoleHydroxyl group presentExhibits neuroprotective effects

This compound is distinguished by its combination of a saturated ring system and an aldehyde group, which imparts unique chemical reactivity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of appropriately substituted precursors. For example, a reflux method using sodium acetate in acetic acid (3–5 hours) with 3-formyl-1H-indole-2-carboxylic acid derivatives has been reported to yield crystalline products after recrystallization (DMF/acetic acid mixture) . Catalytic oxidation of methylene groups using manganese(IV) oxide in dichloromethane (2 hours, 85% yield) is another viable approach, though solvent choice and catalyst loading must be optimized to avoid side reactions .

Q. What analytical techniques are recommended for characterizing this compound post-synthesis?

  • Methodology : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm the indole scaffold and aldehyde proton resonance (δ ~9–10 ppm).
  • Chromatography : HPLC or TLC to assess purity, especially after recrystallization.
  • Computational tools : Calculate topological polar surface area (TPSA) and logP values to predict solubility and reactivity, aligning with experimental data from analogs like 1H-Benzo[d]imidazole-2-carbaldehyde .

Advanced Research Questions

Q. How can catalytic systems be optimized for introducing the aldehyde group into the tetrahydroindole scaffold?

  • Methodology : Compare transition-metal catalysts (e.g., ruthenium complexes in aqueous conditions at 50°C, 70% yield ) with non-metal oxidants like MnO₂. Monitor reaction kinetics under inert atmospheres to prevent aldehyde oxidation. Use DFT calculations to evaluate electronic effects of substituents on the indole ring, which may influence catalytic efficiency .

Q. What strategies resolve discrepancies in reported reaction yields for derivatives of this compound?

  • Methodology : Conduct reproducibility studies by varying:

  • Solvent polarity : Acetic acid (polar protic) vs. dichloromethane (non-polar).
  • Temperature : Reflux (100–120°C) vs. room-temperature reactions.
  • Catalyst-to-substrate ratios : Excess MnO₂ (1.5 eq.) improves aldehyde formation but may complicate purification . Statistical tools like ANOVA can identify significant variables .

Q. How does pH or solvent choice affect the stability of the aldehyde group in this scaffold?

  • Methodology : Perform accelerated stability studies:

  • Acidic/alkaline conditions : Monitor aldehyde degradation via UV-Vis or LC-MS.
  • Protic vs. aprotic solvents : Compare shelf-life in DMF (stabilizes via hydrogen bonding) vs. THF. Derivatives like 2,3-dihydro-1H-indene-2-carbaldehyde show reduced stability in aqueous media, necessitating anhydrous storage .

Q. What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Use molecular docking or density functional theory (DFT) to model interactions with nucleophiles (e.g., amines, hydrazines). Parameters to prioritize:

  • Electrophilicity index : Calculated from HOMO-LUMO gaps.
  • Solvent-accessible surface area (SASA) : Determines steric hindrance at the aldehyde site. Tools like Gaussian or ORCA are recommended, referencing methodologies in advanced organic chemistry frameworks .

Contradictions and Validation

  • Catalyst Efficiency : Ruthenium-based systems (70% yield ) vs. MnO₂ (85% yield ) highlight trade-offs between cost and scalability. Validate via controlled replicates.
  • Recrystallization Solvents : DMF/acetic acid mixtures may introduce impurities compared to ethanol/water; cross-validate with melting point analysis (>300°C for nitro-indole analogs ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

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